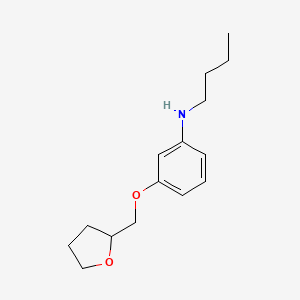

N-Butyl-3-(tetrahydro-2-furanylmethoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-butyl-3-(oxolan-2-ylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-2-3-9-16-13-6-4-7-14(11-13)18-12-15-8-5-10-17-15/h4,6-7,11,15-16H,2-3,5,8-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJBGKXGNYHBQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC(=CC=C1)OCC2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Predictive Guide to the Spectroscopic Characterization of N-Butyl-3-(tetrahydro-2-furanylmethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a detailed predictive analysis of the spectroscopic data for the novel compound, N-Butyl-3-(tetrahydro-2-furanylmethoxy)aniline. In the absence of published experimental data for this specific molecule, this document serves as an expert-driven roadmap for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The principles and data presented herein are synthesized from established spectroscopic knowledge of analogous chemical structures, offering a robust framework for researchers undertaking the synthesis and analysis of this and related compounds.

Introduction: The Rationale for Spectroscopic Characterization

This compound is a molecule of interest due to its combination of a substituted aniline core, an N-alkyl group, and an ether linkage to a tetrahydrofuran moiety. Such structures are prevalent in medicinal chemistry and materials science. A thorough spectroscopic characterization is the cornerstone of establishing the chemical identity, purity, and structure of a newly synthesized compound. This guide will walk through the expected spectroscopic signatures of the target molecule, explaining the underlying principles that govern the data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the connectivity and spatial arrangement of atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The expected chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents on the aniline ring and the aliphatic chains.[1][2][3]

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| Aromatic Protons (H-2, H-4, H-5, H-6) | 6.5 - 7.2 | Multiplet (m) | 4H |

| N-H Proton | 3.5 - 4.5 | Broad Singlet (br s) | 1H |

| O-CH₂ (exocyclic) | 3.8 - 4.2 | Doublet of Doublets (dd) | 2H |

| N-CH₂ | 3.0 - 3.4 | Triplet (t) | 2H |

| Tetrahydrofuran Protons | 1.6 - 4.0 | Multiplets (m) | 7H |

| Butyl Chain CH₂ | 1.3 - 1.7 | Multiplets (m) | 4H |

| Butyl Chain CH₃ | 0.9 - 1.0 | Triplet (t) | 3H |

Causality Behind Predictions:

-

Aromatic Region: The protons on the aniline ring will appear in the aromatic region.[4][5] The electron-donating nature of the amino and ether groups will shield these protons, shifting them slightly upfield compared to benzene (7.3 ppm).[6] The substitution pattern will lead to complex splitting patterns.

-

N-H Proton: The chemical shift of the N-H proton is variable and concentration-dependent due to hydrogen bonding.[1] It is expected to be a broad signal.

-

Aliphatic Protons: Protons on carbons adjacent to electronegative atoms (N and O) will be deshielded and appear at higher chemical shifts.[2][7] For instance, the N-CH₂ and O-CH₂ protons are shifted downfield. The terminal methyl group of the butyl chain will be the most shielded, appearing at the lowest chemical shift.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic Carbons (C-1 to C-6) | 100 - 150 |

| O-CH₂ (exocyclic) | 65 - 75 |

| N-CH₂ | 40 - 50 |

| Tetrahydrofuran Carbons | 25 - 70 |

| Butyl Chain Carbons | 13 - 35 |

Expert Insights:

-

The carbon atoms directly attached to the nitrogen and oxygen atoms will be significantly deshielded.[2]

-

The aromatic region will show six distinct signals due to the lack of symmetry in the substitution pattern.

Experimental Protocol for NMR Data Acquisition

A standard approach for acquiring high-quality NMR data would be:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

To confirm the N-H proton, a D₂O exchange experiment can be performed, which will cause the N-H signal to disappear.[1]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

-

A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3300 - 3500 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |

| C=C Stretch (aromatic ring) | 1500 - 1600 | Medium-Strong |

| C-N Stretch (aromatic amine) | 1250 - 1360 | Strong |

| C-O Stretch (ether) | 1050 - 1150 | Strong |

| C-H Bend (aromatic) | 690 - 900 | Medium-Strong |

Trustworthiness of Predictions:

-

The presence of a secondary amine is strongly indicated by a single, sharp to medium peak in the N-H stretching region.[1]

-

The strong absorption in the 2850-2960 cm⁻¹ range will confirm the presence of the aliphatic butyl and tetrahydrofuran moieties.[8]

-

Aromatic ethers typically show a strong C-O stretching band.[9] The presence of both an aromatic amine and an ether will likely result in a complex but strong absorption pattern in the fingerprint region (below 1500 cm⁻¹).

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate after dissolving in a volatile solvent.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for this analysis.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of this compound (C₁₅H₂₃NO₂) is 249.35 g/mol . The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 249.

-

Nitrogen Rule: The odd molecular weight is consistent with the presence of a single nitrogen atom in the molecule.[1]

Predicted Fragmentation Pattern

The fragmentation of the molecular ion will be driven by the stability of the resulting cations and neutral radicals.[10]

-

α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for N-alkyl anilines.[11] This would result in the loss of a propyl radical (•C₃H₇) to give a prominent peak at m/z = 206.

-

Loss of the Butyl Group: Cleavage of the N-butyl bond would lead to a fragment at m/z = 192.

-

Cleavage of the Ether Linkage: The bond between the ether oxygen and the tetrahydrofurfuryl group could cleave, leading to a fragment corresponding to the butoxy-aniline cation.

-

Tetrahydrofurfuryl Cation: A peak at m/z = 85 corresponding to the tetrahydrofurfuryl cation is expected.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation from any impurities.

-

Ionization: Electron Ionization (EI) is a common technique that will induce fragmentation. For a softer ionization that may preserve the molecular ion, Electrospray Ionization (ESI) or Chemical Ionization (CI) could be used.[12]

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer will separate the ions based on their mass-to-charge ratio.

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic characterization lies in the integration of data from multiple techniques. The following workflow illustrates the logical process for structure elucidation.

Caption: Workflow for the spectroscopic characterization of a novel compound.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By leveraging established principles of NMR, IR, and MS, researchers can confidently approach the characterization of this molecule. The provided experimental protocols offer a starting point for acquiring high-quality data, which, when integrated, will lead to the unambiguous confirmation of the compound's structure.

References

-

Spectroscopic and Quantum Mechanical Studies of Substituted Anilines and their Charge-Transfer Complexes with Iodine in Different Solvents | Request PDF - ResearchGate. Available at: [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - http:/ /ejournal.upi. edu. Available at: [Link]

-

Absorption Spectroscopic Study of the Complexation of C70 with Aniline and Substituted Anilines | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

-

The C-O Bond III: Ethers By a Knockout - Spectroscopy Online. Available at: [Link]

-

24.10: Spectroscopy of Amines - Chemistry LibreTexts. Available at: [Link]

-

Spectroscopy of Ethers | Organic Chemistry Class Notes |... - Fiveable. Available at: [Link]

-

Proton magnetic resonance spectra of some aromatic amines and derived amides. Available at: [Link]

-

18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

-

Inner-shell excitation spectroscopy of aniline, nitrobenzene, and nitroanilines. Available at: [Link]

-

FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues - MDPI. Available at: [Link]

-

The origin of isomerization of aniline revealed by high kinetic energy ion mobility spectrometry (HiKE-IMS) - RSC Publishing. Available at: [Link]

-

The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study - MDPI. Available at: [Link]

-

Interpreting Aromatic NMR Signals - YouTube. Available at: [Link]

-

Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects | Semantic Scholar. Available at: [Link]

-

How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. Available at: [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-

Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

-

Aniline, n-tert-butyl-, - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

-

Mass spectra of aniline with different ionization methods. ͑ a ͒... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

mass spectra - fragmentation patterns - Chemguide. Available at: [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Available at: [Link]

-

Interpretation of mass spectra. Available at: [Link]

-

Supporting Information - MPG.PuRe. Available at: [Link]

-

Cobalt‐Catalyzed Green Alkylations of Anilines with Tetrahydrofurans - PMC - NIH. Available at: [Link]

-

Synthesis and Characterization of Tetrahydroquinolines as acetylcholinesterase inhibitors. Available at: [Link]

-

Infrared Spectroscopy - CDN. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. fiveable.me [fiveable.me]

- 3. azooptics.com [azooptics.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. youtube.com [youtube.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

The Aniline Scaffold in Modern Science: From Privileged Pharmacophore to Smart Materials

Executive Summary

Substituted aniline derivatives represent a cornerstone of modern chemical application, bridging the gap between small-molecule therapeutics and advanced functional materials. In medicinal chemistry, the aniline moiety serves as a "privileged structure," particularly in the design of ATP-competitive kinase inhibitors where it functions as a critical hydrogen bond donor/acceptor system.[1] Simultaneously, in materials science, oxidative polymerization of anilines yields Polyaniline (PANI), a conductive polymer essential for next-generation gas sensors and supercapacitors.

This technical guide dissects the utility of substituted anilines, providing researchers with actionable synthetic protocols, mechanistic insights into their biological activity, and rigorous safety frameworks regarding their metabolic toxicity.

Part 1: Medicinal Chemistry & Pharmacophore Design[1]

The "Privileged" Kinase Scaffold

The substituted aniline motif is ubiquitous in oncology, specifically within Tyrosine Kinase Inhibitors (TKIs).[1] The nitrogen atom of the aniline often forms a critical hinge-binding interaction within the ATP-binding pocket of kinases (e.g., BCR-ABL, EGFR).

-

Electronic Tuning (SAR): The pKa of the aniline nitrogen (~4.6 for unsubstituted aniline) is tunable via ring substitution.

-

Electron-Withdrawing Groups (EWGs): Substituents like -F or -Cl at the meta or para position lower the pKa, reducing metabolic liability (N-oxidation) while maintaining H-bond donor capability.

-

Steric Control: Ortho-substitution forces the aniline ring to twist relative to the connected scaffold, a conformational lock often required to fit into hydrophobic pockets (e.g., the "gatekeeper" residue in kinases).

-

Synthetic Pathway: Buchwald-Hartwig Amination

The most robust method for installing substituted anilines into complex drug scaffolds is the Palladium-catalyzed Buchwald-Hartwig amination.[2] Unlike nucleophilic aromatic substitution (

Mechanistic Visualization: The Catalytic Cycle

The success of this reaction relies on the interplay between the Palladium source and the phosphine ligand (e.g., BINAP, XPhos). The cycle proceeds through Oxidative Addition, Amine Coordination/Deprotonation, and Reductive Elimination.[3]

Figure 1: The Buchwald-Hartwig catalytic cycle. The choice of ligand (L) dictates the rate of oxidative addition and reductive elimination.

Part 2: Advanced Materials (Polyaniline)

Polyaniline (PANI) in Sensing

Polyaniline is unique among conducting polymers because its conductivity can be tuned via acid/base doping (protonation) rather than just redox doping. This makes substituted anilines ideal for chemiresistive sensors .

-

Mechanism: Exposure to acidic gases (e.g., HCl,

in humid air) protonates the imine nitrogens in the PANI backbone, converting the insulating Emeraldine Base to the conductive Emeraldine Salt. -

Substituent Effects:

-

Alkyl-substituted anilines (e.g., o-toluidine): Increase solubility in organic solvents, facilitating film casting, but often decrease conductivity due to steric twisting of the polymer backbone.

-

Sulfonated anilines: Render the polymer water-soluble, crucial for "green" processing and biological sensors.

-

Part 3: Toxicology & Safety Protocols

Metabolic Activation & Methemoglobinemia

Working with anilines requires strict safety adherence due to their hematotoxicity. The primary risk is Methemoglobinemia , where heme iron is oxidized from

Mechanism:

-

N-Hydroxylation: CYP450 enzymes oxidize aniline to N-phenylhydroxylamine.

-

Redox Cycling: N-phenylhydroxylamine oxidizes Hemoglobin (

) to Methemoglobin ( -

Recycling: Nitrosobenzene is reduced back to N-phenylhydroxylamine, creating a catalytic cycle of toxicity.

Figure 2: The metabolic activation pathway of anilines leading to Methemoglobinemia. Note the redox cycling between the hydroxylamine and nitroso species.

Part 4: Experimental Protocols

Protocol A: Synthesis of -Aryl Aniline via Buchwald-Hartwig

Target Application: Synthesis of a Kinase Inhibitor Intermediate.

Reagents:

-

Aryl Bromide (1.0 equiv)[7]

-

Substituted Aniline (1.2 equiv)[8]

-

Catalyst:

(1-2 mol%) or -

Ligand: BINAP or XPhos (2-4 mol%)

-

Base:

(1.4 equiv) or -

Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a Schlenk flask and cool under a stream of Argon. Oxygen is a poison to the Pd(0) species.

-

Reagent Loading: Add the Aryl Bromide, Aniline, Base, and Pd-Ligand complex to the flask.

-

Note: If using

and a ligand separately, premix them in a small volume of solvent for 5 minutes to form the active catalyst species before addition.

-

-

Degassing: Add the solvent. Degas the solution by bubbling Argon through it for 10-15 minutes (sparging). This is critical to prevent ligand oxidation.

-

Reaction: Seal the flask and heat to 80-100°C. Monitor via TLC or LC-MS.

-

Endpoint: Disappearance of the Aryl Bromide.

-

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with Ethyl Acetate.

-

Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel).

Protocol B: Oxidative Polymerization of Aniline (PANI Nanofibers)

Target Application: Conductive thin film for gas sensing.

Reagents:

-

Aniline Monomer (Distilled under reduced pressure to remove oxidation products)

-

Oxidant: Ammonium Persulfate (APS)

-

Dopant Acid: 1.0 M HCl

Methodology:

-

Preparation: Dissolve aniline (0.2 M) in 1.0 M HCl. Maintain temperature at 0-5°C using an ice bath. Low temperature promotes high molecular weight and linearity (nanofiber formation).

-

Initiation: Dissolve APS (0.2 M) in 1.0 M HCl. Add this solution dropwise to the aniline solution with vigorous stirring.

-

Polymerization: The solution will turn dark blue, then green (Emeraldine Salt). Stir for 6-24 hours at 0-5°C.

-

Purification: Filter the green precipitate. Wash extensively with 1.0 M HCl (to remove oligomers) followed by Acetone (to remove unreacted monomer).

-

Drying: Dry in a vacuum oven at 60°C for 12 hours.

Data Summary: Substituent Effects on Aniline Properties[8][9]

| Substituent (Para) | Electronic Effect (Hammett | Effect on pKa (Basicity) | Application Suitability |

| -NH2 / -OCH3 | Electron Donating (Strong) | Increases pKa (> 5.0) | Oxidative polymerization (PANI); High reactivity in EAS. |

| -H | Neutral | Baseline (4.6) | General intermediate. |

| -Cl / -Br | Weak Electron Withdrawing | Decreases pKa (~4.0) | Tuning metabolic stability in drugs; Lipophilicity increase. |

| -NO2 / -CF3 | Strong Electron Withdrawing | Drastically lowers pKa (< 1.0) | Deactivates ring; Used to prevent oxidation or as specific pharmacophores. |

References

-

BenchChem. (2025).[2] Application Notes and Protocols: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-3-[4-(Benzyloxy)phenyl]aniline Derivatives. Link (Verified Source for Protocol A).

-

Beilstein Institute. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Link[8]

-

National Institutes of Health (NIH). (2024). Aniline Acute Exposure Guideline Levels: Mechanism of Toxicity. Link

-

MDPI. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors. Link

-

Royal Society of Chemistry. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

An In-depth Technical Guide to the Safe Handling of N-Butyl-3-(tetrahydro-2-furanylmethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: A Molecule of Dichotomous Functionality

N-Butyl-3-(tetrahydro-2-furanylmethoxy)aniline presents a dual-hazard profile stemming from its aniline and tetrahydrofuran (THF) components. Aromatic amines are a class of compounds widely recognized for their potential health risks, including carcinogenicity and mutagenicity.[1][2] The aniline core of the molecule suggests a significant potential for systemic toxicity, with absorption possible through inhalation, ingestion, and dermal contact.[2][3] Concurrently, the tetrahydrofuran-derived moiety introduces the hazards associated with cyclic ethers, most notably flammability and the potential for peroxide formation upon storage.[4][5][6]

This guide is structured to provide a comprehensive safety and handling protocol based on the principles of risk assessment and hazard mitigation. By understanding the chemical properties and potential reactivity of each functional group, researchers can implement effective control measures to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. For this compound, this involves a critical evaluation of the hazards posed by both the aromatic amine and the tetrahydrofuran-like ether.

The Aromatic Amine Moiety: Systemic Toxicity Concerns

Aromatic amines, as a class, are associated with significant health hazards.[7] Many are classified as toxic and carcinogenic.[8]

-

Carcinogenicity and Mutagenicity: Aniline and its derivatives are often suspected or known carcinogens and mutagens.[1][9] Chronic, low-level exposure is a primary concern and has been linked to an increased risk of cancer.[8]

-

Dermal Absorption: Aromatic amines are readily absorbed through the skin, making dermal contact a critical exposure route.[2]

-

Systemic Effects: Acute exposure can lead to a range of toxic effects, including skin and respiratory irritation, while chronic exposure may impact organs such as the liver, kidneys, and bladder.[8][10]

The Tetrahydrofuran Moiety: Physical and Chemical Hazards

The tetrahydrofuran (THF) component of the molecule introduces distinct physical and chemical hazards.

-

Flammability: THF is a highly flammable liquid.[4][6] The presence of this moiety suggests that this compound may also be flammable.

-

Peroxide Formation: Like many ethers, THF can form explosive peroxides upon exposure to air and light.[5][6] This is a critical consideration for long-term storage.

-

Irritation: THF is a severe eye and skin irritant.[4]

GHS Hazard Classification (Inferred)

While a specific GHS classification for this compound is not available, an inferred classification based on its components would include:

-

Acute Toxicity (Oral, Dermal, Inhalation)[3]

-

Skin Corrosion/Irritation

-

Serious Eye Damage/Eye Irritation

-

Skin Sensitization

-

Germ Cell Mutagenicity [9]

-

Carcinogenicity [9]

-

Specific Target Organ Toxicity (Repeated Exposure)[9]

-

Flammable Liquid

A visual representation of the GHS pictograms that should be considered for the labeling of this compound is provided below.

Caption: Inferred GHS Pictograms for this compound.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure.

Engineering Controls

-

Chemical Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[11]

-

Ventilation: Ensure adequate general laboratory ventilation.[12]

-

Eyewash and Safety Shower: An accessible and regularly tested eyewash station and safety shower are mandatory in the event of accidental exposure.[11]

Personal Protective Equipment (PPE)

-

Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves may be suitable for short-term use, but it is crucial to consult the glove manufacturer's compatibility data.[11] Contaminated gloves must be removed and disposed of properly.[12]

-

Eye Protection: Chemical safety goggles are required at all times.[12] A face shield should be worn when there is a risk of splashing.[4]

-

Skin and Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[11]

-

Respiratory Protection: In situations where engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[12]

The following workflow illustrates the decision-making process for selecting appropriate controls.

Caption: Workflow for Implementing Safety Controls.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for preventing accidents and ensuring the long-term stability of the compound.

Handling

-

Avoid Inhalation, Ingestion, and Dermal Contact: Do not breathe vapors or mist.[12] Avoid contact with skin and eyes.[13]

-

Grounding and Bonding: If transferring flammable liquids, ensure containers are properly grounded and bonded to prevent static discharge.[13]

-

Use of Spark-Proof Tools: Employ non-sparking tools when handling the compound.[13]

-

Hygiene Practices: Wash hands thoroughly after handling.[12] Do not eat, drink, or smoke in the laboratory.[3]

Storage

-

Inert Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and peroxide formation.

-

Light Protection: Protect from light to minimize degradation and peroxide formation.[13]

-

Ventilation: Store in a cool, dry, and well-ventilated area.[14]

-

Segregation: Store away from strong oxidizing agents, acids, and bases.[10]

-

Peroxide Monitoring: Due to the tetrahydrofuran moiety, containers should be dated upon receipt and opening.[4] Periodically test for the presence of peroxides, especially before any distillation or concentration steps.

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

Spills

-

Evacuation: Evacuate the area and remove all ignition sources.[14]

-

Containment: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[12]

-

Large Spills: For large spills, contact your institution's environmental health and safety department immediately.[11]

First Aid

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[11]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[12]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Collection: Collect waste in a properly labeled, sealed container.

-

Disposal: Dispose of chemical waste through your institution's hazardous waste management program. Do not dispose of it down the drain.[12]

Conclusion

While this compound is a compound with limited publicly available safety data, a proactive and informed approach based on the well-documented hazards of its constituent functional groups is paramount. By integrating the principles of hazard assessment, engineering controls, appropriate PPE, and strict handling protocols, researchers can mitigate the risks associated with this and other novel chemical entities. A culture of safety, grounded in a deep understanding of chemical principles, is the most effective tool for protecting personnel and advancing scientific discovery.

References

-

ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available from: [Link]

-

ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available from: [Link]

-

Chemius. Tetrahydrofuran (THF). Available from: [Link]

-

Datasheet Archive. TETRAHYDROFURAN. Available from: [Link]

-

SKC Inc. SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. Available from: [Link]

-

ChemSols. What is Tetrahydrofuran ( THF )? Hazard Classification, Uses, Risks, and Storage Guidelines. Available from: [Link]

-

Termium. Aromatic Amine Pollution. Available from: [Link]

-

PubChem. CID 158625512 | C16H16F6N2. Available from: [Link]

-

University of California, Santa Barbara. Aniline - Standard Operating Procedure. Available from: [Link]

-

MilliporeSigma. SAFETY DATA SHEET. Available from: [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - N-(n-Butyl)aniline. Available from: [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: Aniline. Available from: [Link]

-

NIH. Cobalt‐Catalyzed Green Alkylations of Anilines with Tetrahydrofurans - PMC. Available from: [Link]

-

ResearchGate. (PDF) Cobalt‐Catalyzed Green Alkylations of Anilines with Tetrahydrofurans. Available from: [Link]

-

PubChem. GHS Classification (Rev.11, 2025) Summary. Available from: [Link]

-

PrepChem.com. Synthesis of N-ethyl-N-butyl-aniline. Available from: [Link]

-

Safe Work Australia. GHS Hazardous Chemical Information List. Available from: [Link]

-

New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Aniline. Available from: [Link]

- Google Patents. CN102816074A - Synthesis method of p-n-butylaniline.

-

PubChem. 3-[5-(4-Methoxyphenyl)furan-2-yl]aniline. Available from: [Link]

-

Frontiers. Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Available from: [Link]

-

MDPI. Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. Available from: [Link]

-

ResearchGate. N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemos.de [chemos.de]

- 4. ehs.umich.edu [ehs.umich.edu]

- 5. cdn.ymaws.com [cdn.ymaws.com]

- 6. qatransport.com [qatransport.com]

- 7. monchy.com [monchy.com]

- 8. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

- 9. carlroth.com [carlroth.com]

- 10. fishersci.com [fishersci.com]

- 11. ipo.rutgers.edu [ipo.rutgers.edu]

- 12. international.skcinc.com [international.skcinc.com]

- 13. Mobile [my.chemius.net]

- 14. au.vwr-cmd2.com [au.vwr-cmd2.com]

Methodological & Application

Synthesis of Aniline Derivatives for Drug Discovery: Application Notes and Protocols

Introduction: The Privileged Role of Aniline Scaffolds in Medicinal Chemistry

Aniline and its derivatives represent a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to their synthetic versatility and ability to form key interactions with a wide array of biological targets.[1] This structural motif is prevalent in numerous FDA-approved drugs, particularly in the realm of oncology, where they are integral components of many kinase inhibitors.[1][2] The amino group of aniline can serve as a crucial hydrogen bond donor or acceptor, while the aromatic ring provides a platform for substitution, enabling the fine-tuning of a compound's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.

This guide provides an in-depth exploration of the synthesis of aniline derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind the selection of synthetic methodologies, offer detailed, field-proven protocols for key transformations, and provide insights into troubleshooting and optimization.

Strategic Approaches to the Synthesis of Aniline Derivatives

The selection of a synthetic route for a desired aniline derivative is a critical decision, contingent on factors such as the availability of starting materials, functional group tolerance, and scalability. The following diagram illustrates a decision-making workflow for choosing an appropriate synthetic strategy.

4-bromoanisole + aniline --[Pd catalyst, ligand, base]--> N-phenyl-4-methoxyaniline

4-iodotoluene + aniline --[Cu catalyst, ligand, base]--> N-(4-methylphenyl)aniline

Aniline + Benzaldehyde --[Reducing agent, solvent]--> N-benzylaniline

Caption: General workflow for the purification and characterization of aniline derivatives.

Troubleshooting Common Synthetic Issues:

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | Inactive catalyst; Inappropriate ligand or base; Low reaction temperature. [3] | Use a fresh batch of catalyst; Screen different ligands and bases; Gradually increase the reaction temperature. [3] |

| Formation of Side Products (e.g., hydrodehalogenation, homocoupling) | Presence of water or protic impurities; High reaction temperatures. [3] | Use anhydrous solvents and reagents; Lower the reaction temperature; Optimize catalyst and ligand system. [3] |

| Incomplete Reaction | Insufficient reaction time; Inadequate hydrogen pressure (for reductions); Catalyst poisoning. [4] | Extend the reaction time; Increase hydrogen pressure within safe limits; Use high-purity reagents and solvents. [4] |

Aniline Derivatives in FDA-Approved Drugs

The aniline scaffold is a key pharmacophore in numerous FDA-approved drugs, particularly in the class of tyrosine kinase inhibitors used for cancer therapy. [1]

| Drug Name | Aniline Derivative Core | Therapeutic Use |

|---|---|---|

| Imatinib | N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide | Chronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST) |

| Gefitinib | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine | Non-Small Cell Lung Cancer (NSCLC) |

| Dasatinib | N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide | Chronic Myeloid Leukemia (CML), Acute Lymphoblastic Leukemia (ALL) [] |

| Lapatinib | N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine | HER2-positive Breast Cancer |

Safety Precautions

Aniline and many of its derivatives are toxic and can be absorbed through the skin. [6][7]It is imperative to handle these compounds with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. [8][9]Consult the Safety Data Sheet (SDS) for each specific reagent before use. [6][8]

Conclusion

The synthesis of aniline derivatives is a dynamic and essential field within drug discovery. A thorough understanding of the underlying principles of key synthetic transformations, such as the Buchwald-Hartwig amination, Ullmann condensation, and reductive amination, empowers medicinal chemists to design and execute efficient synthetic routes to novel therapeutic agents. By carefully selecting reagents and reaction conditions, and employing robust purification and characterization techniques, researchers can continue to leverage the privileged aniline scaffold to develop the next generation of life-saving medicines.

References

-

Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

-

Safety Data Sheet Aniline 1. Product and Company Identification Use: Intermediate for dyestuffs, Chemical used in synthesis and/ - Amos Enterprise Private Limited. (URL: [Link])

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

-

Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. (URL: [Link])

-

Aniline - Lanxess. (URL: [Link])

-

Buchwald-Hartwig Coupling - Organic Synthesis. (URL: [Link])

-

Ullmann condensation - Wikipedia. (URL: [Link])

-

General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system - ChemSpider Synthetic Pages. (URL: [Link])

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])

-

Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC. (URL: [Link])

-

FDA approved 4-Anilinoquinazolines tyrosine kinase inhibitors. - ResearchGate. (URL: [Link])

-

ANILINE - Techno PharmChem. (URL: [Link])

-

Photoinduced Ullmann C-N Coupling: Demonstrating the Viability of a Radical Pathway - Science. (URL: [Link])

-

Safety Data Sheet: Aniline - Carl ROTH. (URL: [Link])

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - Journal of Organic Chemistry. (URL: [Link])

-

Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

-

C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides - Molecules. (URL: [Link])

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis - Journal of Medicinal Chemistry. (URL: [Link])

-

C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides - MDPI. (URL: [Link])

- Chapter 3: Synthetic Methods for Primary Anilines - Books. (URL: )

-

Aldehydes and Ketones to Amines - Chemistry Steps. (URL: [Link])

-

Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. (URL: [Link])

-

Reductive amination of aldehydes and ketones is a versatile method for the synthesis of amines. - Pearson+. (URL: [Link])

-

Ullmann coupling-An overview - OperaChem. (URL: [Link])

-

synthesis of anilines - YouTube. (URL: [Link])

-

Ullmann Reaction - Organic Chemistry Portal. (URL: [Link])

-

Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent - ResearchGate. (URL: [Link])

-

Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides - ResearchGate. (URL: [Link])

-

Synthesis of aniline analogs containing different secondary amines - Clausius Scientific Press. (URL: [Link])

-

Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure - Bentham Science. (URL: [Link])

-

Aniline synthesis by amination (arylation) - Organic Chemistry Portal. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 6. amosenterprise.com [amosenterprise.com]

- 7. lanxess.com [lanxess.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. technopharmchem.com [technopharmchem.com]

"purification techniques for N-substituted anilines"

An Application Guide to the Purification of N-Substituted Anilines

For researchers, scientists, and drug development professionals, the synthesis of N-substituted anilines is a foundational step in the creation of a vast array of pharmaceuticals, dyes, and advanced materials. However, the synthetic product is rarely pure. The crude reaction mixture often contains unreacted starting materials, catalysts, regioisomers, and various by-products. The isolation of the target molecule in a highly pure form is not merely a procedural step but a critical determinant of the compound's efficacy, safety, and reliability in downstream applications.

This guide provides a detailed overview of the most effective and commonly employed techniques for the purification of N-substituted anilines. It moves beyond simple procedural lists to explain the underlying chemical principles, enabling the scientist to make informed decisions and troubleshoot common challenges.

Before any purification can be attempted, it is crucial to understand the composition of the crude product. Impurities in N-substituted aniline synthesis can be broadly categorized:

-

Process-Related Impurities: These include unreacted starting materials (e.g., the parent aniline) and residual solvents.[1]

-

By-products: Formed from side reactions, such as over-alkylation (tertiary amines) or competing reactions on the aromatic ring.

-

Degradation Impurities: N-substituted anilines can be susceptible to oxidation, leading to colored impurities like p-benzoquinone.[1]

-

Regioisomers: In cases of aromatic substitution, different isomers (ortho, meta, para) may be formed and require separation.

Analytical Thin Layer Chromatography (TLC) is an indispensable, rapid, and inexpensive technique to visualize the complexity of the crude mixture. It provides critical information for selecting a purification strategy and for monitoring the success of the purification process.

Protocol: Analytical TLC of a Crude N-Substituted Aniline Mixture

-

Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

-

Spotting: Dissolve a small sample of the crude mixture in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot the solution onto the origin line. Also, spot standards of the starting materials if available.

-

Developing: Place the plate in a developing chamber containing an appropriate mobile phase (eluent). A common starting eluent system is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). The optimal solvent system will separate the spots, with the desired product having an Rf value ideally between 0.3 and 0.5.

-

Visualization: After the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under UV light and/or by staining (e.g., in an iodine chamber).[2]

-

Analysis: The number of spots corresponds to the minimum number of components in your mixture. The relative positions help in identifying the polarity of the components.

Core Purification Techniques

The choice of purification method depends on the physical state of the N-substituted aniline (solid or liquid) and the nature of the impurities identified by TLC.

Acid-Base Extraction: Exploiting Basicity

Principle of Causality: This technique leverages the basic nature of the amine functional group. N-substituted anilines, being Lewis bases, react with acids to form water-soluble ammonium salts. This property allows for their separation from neutral or acidic impurities that remain in the organic phase. This is particularly effective for removing unreacted parent aniline, which is often more basic than its N-substituted derivative.[3][4]

Protocol: Purification of an N-Substituted Aniline via Acid-Base Extraction

Objective: To separate a basic N-substituted aniline from neutral or acidic impurities.

Materials:

-

Crude product dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution (optional, for acidic impurities)

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Separatory Funnel

Procedure:

-

Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent. Transfer this solution to a separatory funnel.

-

Acid Wash: Add an equal volume of 1 M HCl to the separatory funnel.[3] Stopper the funnel, invert it, and open the stopcock to vent any pressure. Shake vigorously for 30-60 seconds, venting frequently.

-

Separation: Place the funnel in a ring stand and allow the layers to fully separate. The aqueous layer will contain the protonated aniline salt, while neutral and acidic impurities remain in the organic layer.[5]

-

Drain Layers: Drain the lower aqueous layer into a clean flask. If the product is the desired component, save this layer. Drain the organic layer into a separate flask.

-

Repeat Extraction: To ensure complete transfer, re-extract the organic layer with a fresh portion of 1 M HCl. Combine the aqueous extracts.

-

Liberate the Free Amine: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 6M NaOH) with stirring until the solution is strongly basic (check with pH paper). The N-substituted aniline will precipitate out or form an oily layer.

-

Back-Extraction: Add a fresh portion of organic solvent to the flask and transfer the mixture back to the separatory funnel. Shake to extract the neutral amine into the organic layer.

-

Wash and Dry: Drain the aqueous layer and wash the organic layer with water, followed by brine, to remove residual salts and water.[3]

-

Isolation: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄). Filter or decant the solution and evaporate the solvent under reduced pressure to yield the purified N-substituted aniline.

Recrystallization: For Crystalline Solids

Principle of Causality: This technique relies on the difference in solubility between the desired compound and impurities in a chosen solvent. An ideal recrystallization solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures. Impurities should either be insoluble at high temperatures (and can be filtered off) or remain soluble at low temperatures (and stay in the mother liquor).

Protocol: Recrystallization of p-Nitroaniline from an Ethanol/Water Mixture

Objective: To purify a solid, colored N-substituted aniline. This protocol uses a mixed solvent system.

Materials:

-

Crude p-nitroaniline

-

Ethanol

-

Deionized Water

-

Activated Charcoal

-

Erlenmeyer flasks, hot plate, Büchner funnel, filter flask

Procedure:

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve it completely with heating.[6]

-

Decolorization: If the solution is colored, remove it from the heat and add a small amount (spatula tip) of activated charcoal. The charcoal adsorbs colored impurities.[6] Bring the solution back to a boil for a few minutes.

-

Induce Saturation: Slowly add hot water dropwise to the boiling ethanol solution until the solution becomes slightly cloudy, indicating it is saturated. Add a few more drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.[6]

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes the charcoal and any insoluble impurities.

-

Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Maximize Yield: Once crystal formation is observed, place the flask in an ice bath to complete the crystallization process.[6]

-

Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

-

Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any adhering mother liquor.

-

Drying: Allow the crystals to dry completely, either air-drying or in a desiccator.

| Problem | Possible Cause | Solution |

| Compound does not dissolve | Insufficient solvent or incorrect solvent choice. | Add more hot solvent incrementally. If still insoluble, a different solvent is needed.[3] |

| No crystals form on cooling | Solution is not saturated; cooling too fast. | Induce crystallization by scratching the inside of the flask or adding a seed crystal. Evaporate some solvent and cool again. |

| Product "oils out" | Solution is supersaturated; melting point of the solid is below the boiling point of the solvent. | Reheat to dissolve the oil. Add a small amount of additional solvent and allow to cool slowly. |

| Product is still colored | Insufficient charcoal or highly persistent impurity. | Repeat the recrystallization with a fresh portion of activated charcoal.[6] |

| Table 1: Troubleshooting Common Recrystallization Issues. |

Column Chromatography: For Complex Mixtures

Principle of Causality: This is a powerful technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina) and a mobile phase (an eluent). Less polar compounds spend more time in the less polar mobile phase and elute from the column faster, while more polar compounds interact more strongly with the polar stationary phase and elute later.

Key Consideration for Anilines: Silica gel is slightly acidic. Basic compounds like N-substituted anilines can interact strongly, leading to irreversible adsorption or "streaking" (peak tailing) on the column. To mitigate this, a small amount of a basic modifier, such as triethylamine (~0.5-1%), is often added to the eluent to neutralize the acidic sites on the silica.[3][7]

Protocol: Column Chromatography of a Mixture of o- and p-Nitroaniline

Objective: To separate regioisomers of a substituted aniline.

Materials:

-

Crude mixture

-

Silica gel (for flash chromatography)

-

Eluent (e.g., Hexane/Ethyl Acetate mixture, determined by TLC)

-

Triethylamine (optional, if tailing is observed)

-

Chromatography column, sand, cotton wool, collection tubes

Procedure:

-

Eluent Selection: Use TLC to find a solvent system that provides good separation between the desired product and impurities. The desired product should have an Rf of ~0.3.

-

Column Packing: Secure the column vertically. Place a small plug of cotton wool at the bottom and add a layer of sand. Prepare a slurry of silica gel in the eluent and pour it into the column, allowing it to pack evenly without air bubbles. Add another layer of sand on top of the silica bed.

-

Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent like dichloromethane. Carefully load this solution onto the top of the silica gel bed.

-

Elution: Open the stopcock and begin to run the eluent through the column. Maintain a constant head of solvent above the silica gel at all times.

-

Fraction Collection: Collect the eluting solvent in a series of numbered test tubes or flasks.

-

Monitoring: Monitor the separation by spotting the collected fractions onto TLC plates and developing them.

-

Combine and Isolate: Combine the fractions that contain the pure desired product. Evaporate the solvent under reduced pressure to obtain the purified N-substituted aniline.[3]

| Problem | Possible Cause | Solution |

| Poor Separation | Incorrect eluent system. | Use a less polar eluent system to increase retention and improve separation. |

| Peak Tailing | Interaction with acidic silica gel; column overload. | Add a basic modifier like triethylamine (0.5-1%) to the eluent. Load a smaller, more dilute sample.[3] |

| Cracked Column Bed | Column ran dry. | Ensure the solvent level never drops below the top of the silica gel. |

| Compound Won't Elute | Eluent is too non-polar. | Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate). |

| Table 2: Troubleshooting Common Column Chromatography Issues. |

Safety and Handling

Aniline and its derivatives are toxic and can be absorbed through the skin. Many are suspected carcinogens or mutagens.[8][9][10]

-

Engineering Controls: Always handle N-substituted anilines in a well-ventilated chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[8][11]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Avoid releasing aniline derivatives into the environment.[8]

-

Spill Management: In case of a spill, absorb it with an inert material like sand or vermiculite, and place it in a sealed container for disposal.[8][10]

References

- Benchchem. (n.d.). Purification of Halogenated Aniline Compounds. Technical Support Center.

- Benchchem. (n.d.). Recrystallization of Substituted Anilines. Technical Support Center.

- Albayati, T. M., & Doyle, A. M. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate.

- Unknown. (n.d.). Exp 6 - Extraction. Course Hero.

- GTE. (2002, May 7). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). ACS Publications.

- Penta. (2025, April 8). Aniline - SAFETY DATA SHEET.

- Techno PharmChem. (n.d.). ANILINE.

- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: aniline.

- ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture?.

- Veeprho. (n.d.). Aniline Impurities and Related Compound.

- BASF. (2024, July 24). Safety data sheet.

- Unknown. (n.d.). Aniline.

- Stack Exchange. (2014, August 10). How to obtain pure aniline from a mixture of phenol and aniline?.

- Der Pharma Chemica. (2013). Synthesis of N-substituted anilines via Smiles rearrangement.

- DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES.

- ResearchGate. (2014, August 3). Does aniline stick in columns during column chromatography?.

Sources

- 1. veeprho.com [veeprho.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. community.wvu.edu [community.wvu.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. technopharmchem.com [technopharmchem.com]

- 10. ipo.rutgers.edu [ipo.rutgers.edu]

- 11. chemos.de [chemos.de]

Application Note: Assay Development Framework for Novel Aniline Compounds

Abstract

Aniline derivatives represent a versatile class of chemical probes utilized extensively in bioconjugation and enzymatic detection. However, the introduction of novel aniline compounds requires a rigorous validation framework to determine their suitability as either nucleophilic labeling agents (e.g., glycan analysis) or redox-active substrates (e.g., peroxidase assays). This guide provides a standardized protocol for characterizing new aniline libraries, optimizing reaction conditions based on pKa and Hammett substituent constants, and validating performance in high-sensitivity workflows.

Part 1: Chemical Characterization & Solubility Profiling

Before attempting biological assays, the physicochemical properties of the novel aniline must be mapped. The functional utility of an aniline is dictated by its nucleophilicity (for conjugation) and oxidation potential (for enzymatic turnover).

Solubility & Stability Protocol

Anilines are prone to auto-oxidation and pH-dependent solubility issues.

Materials:

-

Novel Aniline Compound (Powder)

-

Anhydrous DMSO (Dimethyl sulfoxide)

-

0.1 M Phosphate Citrate Buffer (pH range 4.0 – 7.0)

Procedure:

-

Stock Preparation: Dissolve the compound to 100 mM in anhydrous DMSO.

-

Note: If the solution turns dark immediately, the compound is likely unstable/auto-oxidizing. Store under

at -20°C.

-

-

Aqueous Tolerance Screen:

-

Prepare a 96-well plate with buffers ranging from pH 4.0 to 7.0.

-

Spike DMSO stock into buffers to a final concentration of 1 mM (1% DMSO).

-

Measure Absorbance (600 nm) to detect precipitation (turbidity).

-

-

pKa Determination (Critical Step):

-

The pKa of the anilinium ion determines the optimal pH for reductive amination.

-

Rule of Thumb: Electron-Withdrawing Groups (EWGs) lower pKa (e.g., 2-aminobenzoic acid, pKa ~2.0). Electron-Donating Groups (EDGs) raise pKa (e.g., p-anisidine, pKa ~5.3).

-

Perform a potentiometric titration or spectrophotometric pH scan to determine pKa.

-

Decision Logic: Selecting the Assay Mode

Use the following logic flow to determine the primary application for your novel compound based on its chemical nature.

Figure 1: Decision tree for categorizing novel anilines into conjugation or detection workflows.

Part 2: Application A - Glycan Labeling (Reductive Amination)[1][2]

This protocol validates the aniline as a fluorescent or mass-spec tag for reducing sugars. The mechanism relies on the aniline nitrogen attacking the aldehyde of the glycan (Schiff base formation) followed by reduction.[1]

Mechanism & Causality

-

The Challenge: Protonation kills nucleophilicity. However, acid catalysis is required to activate the glycan aldehyde.

-

The Solution: You must find the "Sweet Spot" pH where the aniline is unprotonated enough to attack, but the acid concentration is high enough to catalyze the dehydration.

-

Novelty Factor: Novel anilines with EWGs (like fluorines) often perform better at lower pH than traditional 2-AB because they remain unprotonated in acidic conditions [1].

Validation Protocol

Reagents:

-

Labeling Solvent: 30% Acetic Acid in DMSO (v/v).

-

Reducing Agent: 1 M Sodium Cyanoborohydride (NaBH₃CN) or 2-Picoline Borane (less toxic alternative) in Labeling Solvent.

-

Substrate: 1 mM Maltodextrins or cleaved N-glycans.

Step-by-Step Workflow:

-

Preparation:

-

Prepare 0.5 M solution of the Novel Aniline in the Labeling Solvent.

-

Critical: Ensure the aniline is fully dissolved. Sonicate if necessary.

-

-

Reaction:

-

Mix 5 µL of Glycan solution (dried) with 5 µL of Aniline solution.

-

Add 5 µL of Reducing Agent solution.

-

Seal tightly (prevent evaporation).[2]

-

-

Incubation:

-

Incubate at 65°C for 2 hours.

-

Optimization Point: If the novel aniline is sterically bulky, extend time to 4 hours.

-

-

Cleanup (Essential):

-

Analysis:

-

Analyze via HPLC-FL or MALDI-TOF.

-

Look for the mass shift:

.

-

Part 3: Application B - Peroxidase Substrate (Oxidative Coupling)

This protocol validates the aniline as a chromogenic or fluorogenic substrate for Horseradish Peroxidase (HRP).

Mechanism & Causality

HRP oxidizes anilines via a single-electron transfer, generating a radical cation. These radicals couple to form dimers (e.g., azo compounds) or imines.

-

Hammett Correlation: The rate of oxidation correlates with electron density.[6] Novel anilines with strong EDGs (e.g., -OMe, -N(Me)2) will have lower oxidation potentials and faster reaction rates (

) [2].

Kinetic Validation Protocol

Reagents:

-

Enzyme: HRP (0.1 nM final concentration).

-

Oxidant: Hydrogen Peroxide (

), 2 mM stock. -

Buffer: Citrate-Phosphate Buffer (Screen pH 4.0, 5.0, 6.0).

Step-by-Step Workflow:

-

Substrate Preparation:

-

Prepare 20 mM stock of Novel Aniline in DMSO.

-

-

pH Optimization Screen:

-

In a clear 96-well plate, dilute Aniline to 1 mM in buffers of varying pH.

-

Add HRP.[7]

-

Initiate with

(final 1 mM). -

Observation: Record UV-Vis spectra (300–700 nm) every 30 seconds.

-

Goal: Identify

of the oxidized product and the optimal pH (highest

-

-

Kinetic Characterization (

&-

Fix pH to the optimum determined above.

-

Vary Aniline concentration (0 – 2 mM).

-

Measure initial velocity (

) at -

Fit data to the Michaelis-Menten equation.

-

Data Presentation: Comparison with Standard Substrates

| Substrate | Structure Type | Optimal pH | Relative Sensitivity | |

| TMB | Benzidine derivative | 5.5 - 6.0 | 370 / 652 nm | High (Reference) |

| OPD | Phenylenediamine | 5.0 | 492 nm | Medium |

| Novel Aniline | [Insert Structure] | [Experimental] | [Experimental] | [Calculated] |

Part 4: Safety & Handling (Mandatory)

Anilines are hazardous.[2][3][5][8] Strict adherence to safety protocols is non-negotiable.

-

Toxicity: Many anilines are genotoxic or carcinogenic. Handle all novel compounds as if they are potent carcinogens until proven otherwise.

-

PPE: Double nitrile gloves are recommended. Work strictly inside a fume hood.

-

Waste: Segregate liquid waste. Do not mix with acidic oxidizers (e.g., nitric acid) as violent reactions may occur.

References

-

Bigge, J. C., et al. "Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid." Analytical Biochemistry, vol. 230, no. 2, 1995, pp. 229-238.

-

Job, D., & Dunford, H. B. "Substituent effect on the oxidation of phenols and aromatic amines by horseradish peroxidase compound I." European Journal of Biochemistry, vol. 66, no.[6] 3, 1976, pp. 607-614.

-

Xia, B., et al. "Glycan Reductive Isotope Labeling (GRIL) for Quantitative Glycomics." Analytical Chemistry, vol. 81, no.[3] 20, 2009, pp. 8602–8609.

-

Josephy, P. D., et al. "Oxidation of substituted anilines by horseradish peroxidase compound II." Canadian Journal of Chemistry, vol. 62, 1984.

Sources

- 1. Glycan Labeling - Creative Biolabs [creative-biolabs.com]

- 2. carlroth.com [carlroth.com]

- 3. pentachemicals.eu [pentachemicals.eu]

- 4. chemos.de [chemos.de]

- 5. ipo.rutgers.edu [ipo.rutgers.edu]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Horseradish peroxidase - Wikipedia [en.wikipedia.org]

- 8. scribd.com [scribd.com]

Troubleshooting & Optimization

Technical Support Center: Navigating Side Reactions in Aniline N-Alkylation

Welcome to the technical support center for aniline N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this fundamental transformation. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.

Introduction: The Challenge of Selective Aniline N-Alkylation

N-alkylation of anilines is a cornerstone of modern organic synthesis, pivotal in the creation of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] While seemingly straightforward, the reaction is often plagued by a lack of selectivity, leading to a mixture of products that can be difficult to separate.[2][3] The primary reason for this is that the newly formed secondary amine is often more nucleophilic than the starting aniline, making it susceptible to further alkylation.[4][5] This guide will address the most common side reactions and provide actionable protocols to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of N,N-dialkylated aniline. How can I favor mono-alkylation?

This is the most common side reaction, often referred to as over-alkylation or polyalkylation.[6] It occurs because the mono-alkylated product, a secondary amine, can react further with the alkylating agent to form a tertiary amine.[6][7]

Root Cause Analysis:

-

Relative Nucleophilicity: The mono-alkylated secondary amine is often more nucleophilic than the starting primary aniline, leading to a faster second alkylation.[4]

-

High Concentration of Alkylating Agent: An excess of the alkylating agent increases the statistical probability of a second alkylation event.

-

Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the less reactive secondary amine to undergo further alkylation.[6]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for minimizing N,N-dialkylation.

Preventative Measures and Protocols:

-

Control of Stoichiometry: Employ a molar excess of the aniline relative to the alkylating agent (e.g., 1.5 to 2 equivalents of aniline). This statistically favors the reaction of the alkylating agent with the more abundant starting material.[6][7]

-

Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise over an extended period maintains a low concentration, thereby reducing the likelihood of the mono-alkylated product encountering another molecule of the alkylating agent.[6]

-

Temperature Management: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Elevated temperatures often accelerate the rate of the second alkylation more than the first.[6]

-

Choice of Base and Solvent: The selection of base and solvent can influence selectivity. Weaker bases and optimization of solvent polarity can be beneficial.[6] Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they do not protonate the amine, preserving its nucleophilicity.[7]

Q2: I'm observing C-alkylation on the aromatic ring. What causes this and how can I prevent it?

While N-alkylation is generally favored under kinetic control, C-alkylation can occur, especially at higher temperatures.[2] This side reaction involves the alkylation of the aniline at the ortho and para positions of the aromatic ring.

Root Cause Analysis:

-

Reaction Temperature: Higher temperatures (typically above 300°C) can favor the thermodynamically more stable C-alkylated product.[2]

-

Catalyst Choice: Certain acidic catalysts or zeolites can promote C-alkylation.[2]

-

Solvent Effects: The choice of solvent can influence the N- vs. C-alkylation selectivity. For instance, nonpolar solvents like toluene may favor N-alkylation, while more polar, protic solvents under certain conditions might promote C-alkylation.[8]

Mechanism of N- vs. C-Alkylation:

Caption: Temperature dependence of N- vs. C-alkylation of aniline.

Preventative Measures and Protocols:

-

Temperature Control: Maintain the reaction temperature within a range that favors N-alkylation, typically between 250°C and 350°C for vapor-phase reactions over zeolites.[2] For solution-phase reactions, lower temperatures are generally preferred.

-

Catalyst Selection: When using catalysts, opt for those known to be selective for N-alkylation. For example, certain zeolites with specific pore sizes can sterically hinder C-alkylation.[2]

-

Solvent Choice: Utilize nonpolar or polar aprotic solvents to favor N-alkylation.[8]

Q3: My reaction is sluggish and giving low yields. What factors should I investigate?

Low or no yield can be attributed to several factors, often related to the inherent reactivity of the aniline and the reaction conditions.

Root Cause Analysis:

-

Low Nucleophilicity of Aniline: Electron-withdrawing groups on the aniline ring decrease the nucleophilicity of the nitrogen atom, making the reaction more difficult.[7]

-

Insufficient Base Strength: A weak base may not be strong enough to deprotonate the aniline or neutralize the acid byproduct (e.g., HBr from an alkyl bromide), effectively halting the reaction.[7]

-

Inappropriate Temperature: The reaction may be too slow at room temperature, especially with less reactive anilines or alkylating agents.[7]

-

Poor Solvent Choice: The solvent must be able to dissolve the reactants and be stable at the required reaction temperature.[7]

Troubleshooting Guide for Low Yields:

| Problem | Possible Cause | Recommended Solution |

| Low Conversion | Insufficiently strong base. | Use a stronger base such as K₂CO₃, tBuOK, or NaH.[7] |

| Low reaction temperature. | Increase the temperature, often in the range of 80-140°C.[7] | |

| Poor solvent. | Use a polar aprotic solvent like DMF, DMSO, or acetonitrile.[7] | |

| No Reaction | Unreactive alkylating agent. | Consider a more reactive alkylating agent (e.g., R-I > R-Br > R-Cl).[7] |

| Deactivated aniline. | For anilines with strong electron-withdrawing groups, more forcing conditions (higher temperature, stronger base) may be necessary.[7] |

Q4: Are there alternative, more selective methods for aniline N-alkylation?

Yes, several modern methods offer higher selectivity for mono-alkylation and are often more environmentally friendly.

-

Reductive Amination: This two-step, one-pot reaction involves the formation of an imine from the aniline and an aldehyde or ketone, followed by in-situ reduction to the N-alkylated aniline. This method avoids the issue of over-alkylation.[1]

-

"Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: This elegant method uses alcohols as alkylating agents in the presence of a metal catalyst. The alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the aniline. Water is the only byproduct, making this a green and atom-economical process.[9][10]

Simplified "Borrowing Hydrogen" Mechanism:

Caption: Simplified "Borrowing Hydrogen" mechanism for N-alkylation.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Dialkylation using Stoichiometric Control

-

To a stirred solution of aniline (1.5 eq) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate (2.0 eq).

-

Slowly add the alkyl halide (1.0 eq) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C) and monitor the progress by TLC or GC-MS.[11]

-

Upon completion (consumption of the alkyl halide), cool the reaction mixture to room temperature.

-

Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).[11]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to separate the desired mono-alkylated product from unreacted aniline and any dialkylated byproduct.[11]

Protocol 2: General Procedure for Reductive Amination

-

To a stirred solution of aniline (1.0 eq) in a suitable solvent (e.g., dichloroethane or methanol), add the aldehyde or ketone (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq) or sodium borohydride, portion-wise.[1][6]

-

Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or dilute acid.[1][6]

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the residue by column chromatography if necessary.[1]

References

- BenchChem. (2025). optimization of reaction conditions for N-alkylation of 2-nitroaniline. BenchChem.

- BenchChem. (2025). Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline. BenchChem.

- Pouresmaeily Seyed, M., Shirkavand H Behzad, Shahidzadeh Mansour, & Ebrahimi Sobhan. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125.

-

Kumar, A., et al. (2017). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 8, 15431. Retrieved from [Link]

- Chang, C. D., & Lang, W. H. (1989). Selective N-alkylation of aniline in the presence of zeolite catalysts. U.S. Patent No. 4,822,929.

-

López-Linares, F., et al. (2019). Structures involved in the mechanism of N-alkylation of aniline with benzyl alcohol on an open site model of Hf-Beta zeolite. ResearchGate. Retrieved from [Link]

-